molecular formula C16H17ClN2 B1441263 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride CAS No. 1019567-85-1

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

Cat. No. B1441263
M. Wt: 272.77 g/mol
InChI Key: SDMFWFOKYKXKLM-UHFFFAOYSA-N
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Description

“4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1019567-85-1. It has a molecular weight of 272.78 . The IUPAC name for this compound is 4-{[(1-phenylethyl)amino]methyl}benzonitrile hydrochloride . It is a solid at room temperature and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for “4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is 1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” is a solid at room temperature . It is stored at temperatures between 0-5°C . The compound has a molecular weight of 272.78 .

Scientific Research Applications

Synthesis and Chemical Structure

  • 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride is involved in various synthesis processes and chemical structure analyses. For instance, Ju Xiu-lia (2015) describes its role in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its significance as an intermediate in pharmaceutical synthesis Ju Xiu-lia, 2015. Additionally, Köhn & Hättig (2004) studied the nature of low-lying singlet states in similar compounds, providing insights into their electronic structure Köhn & Hättig, 2004.

Bioactivity and Pharmaceutical Research

  • Research by Clark & Davenport (1987) on analogues of 4-amino-N-(1-phenylethyl)benzamide, a compound related to 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, explores the structure-activity relationship in anticonvulsant drugs Clark & Davenport, 1987. This indicates the compound's potential use in developing new pharmaceutical agents.

Synthesis Methods and Novel Compounds

  • Rao et al. (2014) describe the synthesis of novel compounds starting from p-aminobenzonitrile, demonstrating the versatility of benzonitrile derivatives in creating new biologically potent molecules Rao et al., 2014.

Application in Material Science

  • Čík et al. (1991) investigated the influence of a polymer medium on the photolysis of a similar benzonitrile derivative, suggesting applications in material science and photophysics Čík et al., 1991.

Exploration in Organic Chemistry

  • Research by Elassar (2012) on polysubstituted pyrrole derivatives, which can be synthesized from benzonitrile derivatives, expands the understanding of organic synthesis and potential bioactivity Elassar, 2012.

Medicinal Chemistry and Drug Design

  • Ashimori et al. (1991) synthesized optically active compounds from a related benzonitrile derivative, demonstrating its utility in medicinal chemistry and drug design Ashimori et al., 1991.

Safety And Hazards

The safety data sheet (SDS) for “4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride” should be consulted for detailed safety and hazard information. The SDS contains important information about how to handle the compound safely, what personal protective equipment to use, and what to do in case of an accident .

properties

IUPAC Name

4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMFWFOKYKXKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721128
Record name 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

CAS RN

1019567-85-1
Record name 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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